N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide
Overview
Description
The compound “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide” is a derivative of 2-oxindole . 2-Oxindole is a member of the class of oxindoles that is 2-oxindole carrying a carboxymethyl substituent at position 3 . It has a role as a plant metabolite .
Molecular Structure Analysis
The molecular structure of “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide” would likely be similar to that of 2-oxindole . The compound would have a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol .Scientific Research Applications
Radioactive Labeling
This compound has been used in radioactive labeling studies. A method for 14C-labeling of N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C] was developed as part of a five-step sequence from pyrrol-2-carbonitrile-[cyano-14C] as a key synthetic intermediate .
CCK-A Antagonist
The compound has been used in the development of CCK-A antagonists . The gastrointestinal peptide hormone cholecystokinin (CCK) plays a key role in a number of physiological processes including pancreatic and bilary secretion, gall bladder contraction, and gut motility .
Synthesis of 2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles
A three-step procedure has been developed for the synthesis of 2-oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles from substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles .
Cytotoxic Properties
New N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives were synthesized and evaluated for their cytotoxic properties against murine leukemia, L1210, human leukemia, REH and K562, human T-cell leukemia, CEM and human cervix carcinoma, HeLa cells .
Inhibition of H4 Cell Proliferation
The compound has been used in studies related to the inhibition of H4 cell proliferation .
Future Directions
The future directions for research on “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential biological activity. Given the biological activity of some indole derivatives , it could be interesting to explore whether “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide” has similar properties.
Mechanism of Action
Target of Action
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide, also known as N-(2-oxoindolin-5-yl)benzenesulfonamide, is a compound that has been found to interact with the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a tyrosine kinase that plays a crucial role in cell adhesion, proliferation, differentiation, migration, and collagen recognition .
Mode of Action
This compound acts as a selective inhibitor of the DDR1 tyrosine kinase . It inhibits the autophosphorylation of DDR1, which is a critical step in its activation . This inhibition disrupts the normal signaling pathways of DDR1, leading to changes in cellular processes such as cell adhesion and migration .
Biochemical Pathways
The inhibition of DDR1 by N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide affects multiple biochemical pathways. DDR1 is involved in the regulation of various cellular processes, including cell growth, differentiation, migration, and apoptosis . By inhibiting DDR1, this compound can disrupt these processes and potentially lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
The compound’s effectiveness in inhibiting ddr1 suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use
Result of Action
The primary result of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide’s action is the inhibition of DDR1, leading to the disruption of various cellular processes . For example, in neuroglioma cells, it has been shown to significantly inhibit cell proliferation and migration, induce cell cycle arrest, and increase apoptosis .
Action Environment
The action of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other molecules that can bind to DDR1, the concentration of the compound, and the specific cellular environment
properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14-9-10-8-11(6-7-13(10)15-14)16-20(18,19)12-4-2-1-3-5-12/h1-8,16H,9H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSWFYAQDDXZFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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